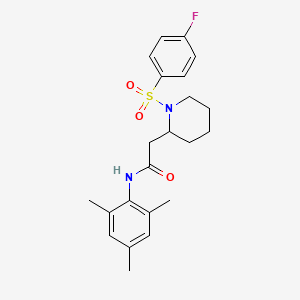

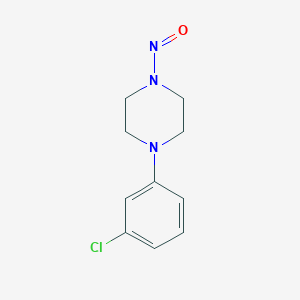

![molecular formula C15H16N2O4 B2920140 8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid CAS No. 2490401-47-1](/img/structure/B2920140.png)

8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .Applications De Recherche Scientifique

1. Design and Synthesis of Helical Structures

Research by Jiang et al. (2003) explored the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. Their study focused on characterizing helical structures of these oligomers, both in solid-state and in solution, revealing their potential for stable helical conformations. This research contributes to the understanding of quinoline-derived foldamers in molecular design (Jiang et al., 2003).

2. Development of Fluorescent Dyes for LCDs

Bojinov and Grabchev (2003) synthesized novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their potential application in liquid crystal displays (LCDs) as dyes (Bojinov & Grabchev, 2003).

3. Synthesis and Transformations in Quinoline Derivatives

Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of various quinoline derivatives. Their work highlighted the applications of these compounds in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

4. Photobiological Studies of Quinolinones

Fossa et al. (2002) conducted a study on novel furo and thienoquinolinones, aiming to develop photochemotherapeutic agents with increased antiproliferative activity and decreased toxic side effects. They assessed these compounds' potential in PUVA-therapy, a type of photochemotherapy (Fossa et al., 2002).

5. Antimycobacterial Evaluation of Ofloxacin Derivatives

Dinakaran et al. (2008) synthesized novel ofloxacin derivatives as potential antimycobacterial agents. They evaluated these compounds against various strains of Mycobacterium tuberculosis, highlighting their potential in treating mycobacterial infections (Dinakaran et al., 2008).

6. Metal-Free Synthesis of Quinoxaline Derivatives

Xie et al. (2019) reported a metal- and base-free protocol for synthesizing quinoxaline derivatives. This method presents an eco-friendly approach to preparing structurally significant motifs found in natural products and drugs (Xie et al., 2019).

Propriétés

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-10(13(18)19)8-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDAVFQNTKYINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=CC(=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

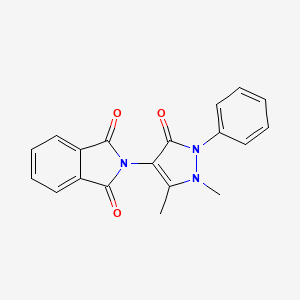

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)

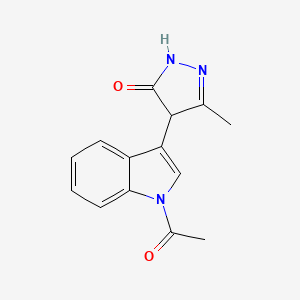

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

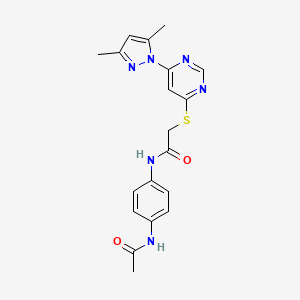

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![N-{4-[1-(2-chloroacetyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2920062.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)